![molecular formula C9H18ClF2NO B2757342 [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride CAS No. 2197057-10-4](/img/structure/B2757342.png)
[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClF2NO. It is known for its unique structure, which includes a cyclohexyl ring substituted with difluoro and methoxymethyl groups, and an amine group that is protonated to form the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride typically involves multiple steps. One common route starts with the cyclohexyl ring, which undergoes fluorination to introduce the difluoro groups. This is followed by the addition of the methoxymethyl group through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted cyclohexyl compounds .
Scientific Research Applications
[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoro and methoxymethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [4,4-Difluoro-1-(hydroxymethyl)cyclohexyl]methanamine hydrochloride
- [4,4-Difluoro-1-(ethoxymethyl)cyclohexyl]methanamine hydrochloride
- [4,4-Difluoro-1-(methyl)cyclohexyl]methanamine hydrochloride
Uniqueness
Compared to these similar compounds, [4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for specific research purposes .
Properties
IUPAC Name |
[4,4-difluoro-1-(methoxymethyl)cyclohexyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-13-7-8(6-12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYNHTKIWYRZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC(CC1)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
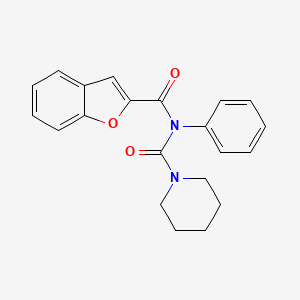
![N-({N'-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide](/img/structure/B2757261.png)
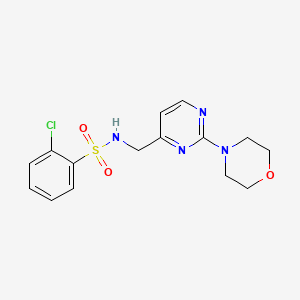

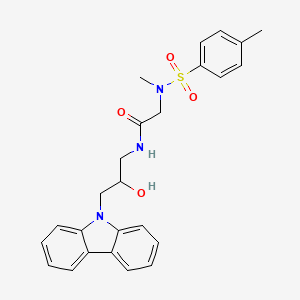
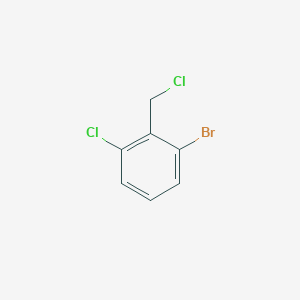
![4-amino-N-[(oxolan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2757269.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2757270.png)
![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)
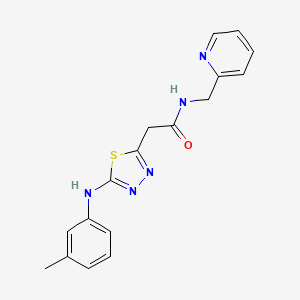

![Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2757278.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)

